molecular formula C21H17N5O3 B4583741 6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 832740-51-9

6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B4583741
CAS RN: 832740-51-9
M. Wt: 387.4 g/mol
InChI Key: DHGLIVLRRFQLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound has been described in multiple studies. For example, El-ziaty et al. (2018) detailed the synthesis of a related enaminonitrile derivative, which served as a building block for new derivatives with potent antimicrobial activity (El-ziaty et al., 2018). Additionally, Nikalje et al. (2016) highlighted a synthesis process using ionic liquids, emphasizing eco-friendliness and efficiency (Nikalje et al., 2016).

Molecular Structure Analysis

Sharma et al. (2015) and Wang et al. (2005) conducted studies on similar carbonitrile compounds, providing insights into their molecular structures through X-ray diffraction techniques (Sharma et al., 2015), (Wang et al., 2005).

Chemical Reactions and Properties

The reactivity of this compound has been explored in various studies. Patel (2017) reviewed the synthesis of related heterocyclic compounds, demonstrating its versatility in chemical reactions (Patel, 2017).

Physical Properties Analysis

Kumari et al. (2016) investigated the photophysical properties of a similar compound, providing insights into its physical properties such as absorption and fluorescence behavior (Kumari et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, particularly its potential as a pharmaceutical agent, have been studied. For instance, Estrada-Soto et al. (2021) found that a related 4H-pyran derivative exhibited vasorelaxant and antihypertensive properties, indicating its significance in medicinal chemistry (Estrada-Soto et al., 2021).

Scientific Research Applications

Antimicrobial Applications

A novel class of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, derived from the compound , demonstrated potent antimicrobial activity. The derivatives synthesized from this compound were evaluated and found to exhibit significant antimicrobial properties, indicating their potential as new therapeutic agents against various microbial infections (El-ziaty et al., 2016).

Corrosion Inhibition

Pyranopyrazole derivatives, including those structurally related to the compound, have been investigated for their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly inhibit the corrosion of mild steel in acidic solutions. The effectiveness of these inhibitors has been attributed to their adsorption on the steel surface, forming a protective layer that reduces corrosion (Yadav et al., 2016).

Antiviral Evaluation

Derivatives of the compound have been synthesized and tested for antiviral activity, specifically against Herpes Simplex Virus type-1 (HSV-1). The research indicated that some of these derivatives exhibit promising antiviral properties, making them potential candidates for further development as antiviral agents (Shamroukh et al., 2007).

Photophysical Studies

Photophysical properties of the compound have been explored through absorption and fluorescence behavior in various solvents. These studies provide insights into the electronic structure and behavior of the compound, which could have implications for its use in material science and as a probe in chemical sensing applications (Kumari et al., 2016).

Synthetic Applications

The compound serves as a building block for synthesizing a wide array of heterocyclic compounds. It has been utilized in various synthetic pathways to develop biologically important heterocycles, demonstrating the versatility and importance of this compound in medicinal chemistry and drug discovery efforts (Patel, 2017).

properties

IUPAC Name

6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-12-3-5-14(6-4-12)19-17(11-22)20(23)29-21-18(19)13(2)24-25(21)15-7-9-16(10-8-15)26(27)28/h3-10,19H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLIVLRRFQLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113072
Record name 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS RN

832740-51-9
Record name 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.